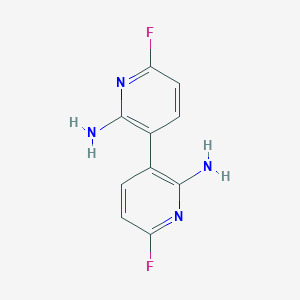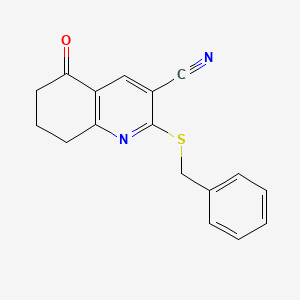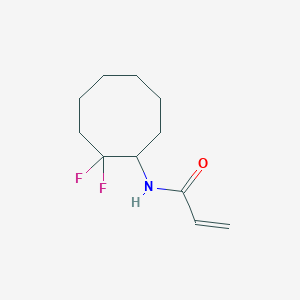
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine is a fluorinated organic compound with significant potential in various scientific fields. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in pharmaceuticals, materials science, and molecular imaging .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides, which can produce fluorinated pyridines in moderate yields at room temperature . For example, fluorination of 3-bromo-4-nitropyridine N-oxide can yield 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .
Industrial Production Methods
Industrial production of fluorinated compounds often relies on enzyme-catalyzed synthesis methods. Enzymes such as fluorinases can directly form C-F bonds, making them effective for producing fluorinated compounds under mild conditions . This approach is advantageous for large-scale production due to its efficiency and selectivity.
化学反応の分析
Types of Reactions
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield pyridine N-oxides, while reduction can produce amino-substituted pyridines.
科学的研究の応用
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Utilized in the development of advanced materials with enhanced properties.
作用機序
The mechanism of action of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
類似化合物との比較
Similar Compounds
- 2-Amino-6-fluoro-3-pyridinol
- 3-Fluoro-4-aminopyridine
- 2-Amino-5-fluoropyridine
Uniqueness
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine is unique due to its dual fluorination, which enhances its stability and bioavailability compared to similar compounds. This dual fluorination also contributes to its higher activity as a kinase inhibitor, making it a valuable compound for pharmaceutical research and development .
特性
IUPAC Name |
3-(2-amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4/c11-7-3-1-5(9(13)15-7)6-2-4-8(12)16-10(6)14/h1-4H,(H2,13,15)(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTUJGRWXWDPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=C(N=C(C=C2)F)N)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)


![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)
![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)



![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2858837.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2858838.png)
![4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2858841.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2858842.png)
